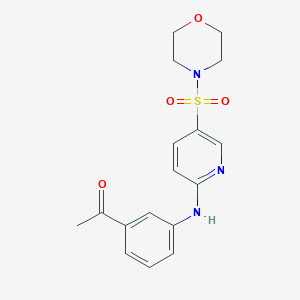

2-Chloro-3-phenylquinoxaline

Beschreibung

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemistry

The quinoxaline scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. mtieat.org This nitrogen-containing bicyclic system is a versatile building block for creating novel molecules with tailored properties. ijpsjournal.commtieat.org The fusion of the electron-deficient pyrazine (B50134) ring with the electron-rich benzene (B151609) ring imparts unique electronic characteristics, making quinoxaline derivatives valuable in both biological and materials science research. researchgate.netresearchgate.net Chemists are continually exploring new synthetic methods, including greener and more efficient "one-pot" syntheses, to expand the library of quinoxaline derivatives. encyclopedia.pubbenthamscience.comnih.gov

Historical Context of Quinoxaline Synthesis and Early Research

The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, who achieved this through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubmdpi.com This fundamental reaction remains a cornerstone of quinoxaline synthesis, although numerous modifications and improvements have been developed over the past century. researchgate.net Early research primarily focused on the basic chemical properties and reactivity of the quinoxaline ring system. However, the discovery of naturally occurring quinoxaline-containing antibiotics like echinomycin (B1671085) spurred significant interest in their biological potential. ijpsjournal.comresearchgate.net

General Overview of Quinoxaline Derivatives and Their Broad Applications

Quinoxaline derivatives have found applications in a remarkably diverse range of fields, a testament to their tunable chemical and physical properties. ipp.ptbenthamdirect.com The core quinoxaline structure can be readily functionalized at various positions, allowing for the fine-tuning of its biological activity and material properties. frontiersin.org

Medicinal Chemistry and Pharmaceutical Importance

The quinoxaline scaffold is a key component in a multitude of compounds with significant therapeutic potential. wisdomlib.orgmdpi.com Research has demonstrated their efficacy as anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antimalarial agents. wisdomlib.orgmdpi.comrsc.org Quinoxaline 1,4-dioxides, a specific class of these derivatives, have shown promise as antibacterial and antitumor agents, with some being used in clinical settings. mdpi.com The ability of these compounds to be reduced by enzymes present in bacterial and tumor cells makes them effective prodrugs. mdpi.com The development of quinoxaline-based compounds continues to be a major focus in the quest for new and more effective treatments for a wide range of diseases. nih.gov

Materials Science and Optoelectronic Applications

Beyond their medicinal value, quinoxaline derivatives are increasingly utilized in the field of materials science. ijpsjournal.comrsc.org Their inherent electron-accepting properties make them ideal components for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.netbeilstein-journals.orgnih.gov Quinoxaline-containing polymers are particularly noted for their thermal stability and low band gaps, which are desirable characteristics for optical devices. benthamdirect.com Researchers are actively designing and synthesizing novel quinoxaline-based materials to enhance the efficiency and performance of various optoelectronic devices. researchgate.netbeilstein-journals.orgrsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGPIQKEKAEAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808341 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2 Chloro 3 Phenylquinoxaline and Its Derivatives

Established Synthetic Pathways to the Quinoxaline (B1680401) Core

The foundational methods for assembling the quinoxaline core have been refined over more than a century, offering a versatile toolkit for chemists. These pathways typically begin with an ortho-disubstituted benzene (B151609) ring, most commonly o-phenylenediamine (B120857).

The most prevalent and historically significant route to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netrsc.org This approach is valued for its reliability and the wide availability of starting materials.

The seminal work in this area was independently reported by Körner and Hinsberg in 1884. nih.govmdpi.comencyclopedia.pub This classical method involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as a 1,2-diketone or a 1,2-ketoester. nih.govrsc.org The reaction is traditionally carried out in solvents like ethanol (B145695) or acetic acid under reflux conditions for several hours. sphinxsai.com While effective, these traditional methods can require high temperatures and long reaction times, yielding products in moderate to good amounts. encyclopedia.pubsphinxsai.com A key feature of this reaction is the formation of two new nitrogen-carbon bonds to close the pyrazine (B50134) ring. thieme-connect.de In addition to 1,2-dicarbonyls, surrogates such as α-haloketones, α-hydroxyketones, and alkynes can also be employed. nih.gov For instance, α-hydroxy ketones can be oxidized in situ to the corresponding 1,2-dicarbonyl before condensation. encyclopedia.pub

To improve the efficiency, yield, and environmental footprint of the classical condensation, a wide array of catalyst systems and optimized reaction conditions have been developed. These advancements focus on milder conditions, shorter reaction times, and the use of greener solvents. nih.govencyclopedia.pub

Catalysts range from simple Brønsted and Lewis acids to sophisticated nano-materials. sphinxsai.comsapub.org Acids such as phthalic acid, p-toluenesulfonic acid, and hydrochloric acid have proven effective. sphinxsai.comsapub.org Metal-based catalysts are also widely used, with examples including cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), zinc triflate, and copper acetate (B1210297). encyclopedia.pubsapub.org Many of these newer methods can be performed at room temperature, significantly reducing the energy requirements of the synthesis. encyclopedia.pubsphinxsai.com

The choice of solvent has also been a major area of optimization. Green chemistry principles have driven the adoption of water, aqueous ethanol, or even solvent-free conditions. nih.govencyclopedia.pubsphinxsai.com For example, the use of a surfactant-type Brønsted acid catalyst like p-dodecylbenzenesulfonic acid allows the reaction to proceed efficiently in water. tandfonline.com Mechanochemical methods, such as grinding or milling reactants together, offer a solvent-free alternative that can produce quinoxalines in minutes with high yields. rsc.org

| Catalyst | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Phthalic acid | Ethanol/Water | Room Temperature | Green, efficient, short reaction times | sphinxsai.com |

| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile/Water | Room Temperature | High yield, short reaction time (20 min), green | encyclopedia.pub |

| Zinc Triflate (Zn(OTf)₂) | Acetonitrile or Solvent-free (Microwave) | Room Temperature | High yield, versatile conditions | mdpi.comencyclopedia.pub |

| Iodine (I₂) | DMSO | Room Temperature | Effective for in situ generation of dicarbonyls | mdpi.comencyclopedia.pub |

| Hexafluoroisopropanol (HFIP) | Solvent-free | Room Temperature | Green, high yield, recoverable solvent/catalyst | mdpi.comencyclopedia.pub |

| p-Dodecylbenzenesulfonic acid (DBSA) | Water | Room Temperature | Surfactant catalyst, environmentally friendly | tandfonline.com |

| None (Mechanochemistry) | Solvent-free (Grinding/Milling) | Room Temperature | Extremely fast, high yield, sustainable | rsc.org |

| Alumina-supported Molybdophosphovanadates | Toluene | Room Temperature | Heterogeneous, reusable, high yield | nih.gov |

Beyond the direct condensation of two separate fragments, the quinoxaline core can also be assembled through ring transformations and intramolecular cyclization reactions. In these strategies, a pre-existing ring is chemically altered or a single molecule is induced to cyclize, forming the desired bicyclic structure.

One example of an intramolecular cyclization involves the reductive cyclization of glycine (B1666218) derivatives. For instance, 1,5-difluoro-2,4-dinitrobenzene (B51812) can be reacted with an amino acid, and the subsequent product can undergo reductive cyclization using hydrogen gas and a Raney Nickel catalyst to form a quinoxalinone, a close relative of quinoxaline. sapub.org Another approach utilizes the palladium-catalyzed intramolecular cyclization of substrates like allyl-3-chloroquinoxaline-2-ylamine to generate more complex, fused quinoxaline systems. mdpi.com Electrochemical methods have also been developed, such as an electrooxidative tandem azidation and intramolecular cyclization of N-aryl enamines, which avoids the need for metal catalysts or chemical oxidants. sphinxsai.com

Ring transformation routes can involve the conversion of other heterocyclic systems into the quinoxaline ring. For example, 6-Amino-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid can be produced through the alkaline hydrolysis of a fused alloxazine (B1666890) compound. sapub.org

Condensation Reactions Utilizing o-Phenylenediamine

Classical Condensation Approaches

Direct Synthesis of 2-Chloro-3-phenylquinoxaline

While the general synthesis of the quinoxaline core provides a foundation, specific methods have been developed for the direct and efficient synthesis of this compound. This compound is a valuable precursor for creating diverse, unsymmetrically 2,3-disubstituted quinoxalines. researchgate.netrsc.org

One of the most common and direct routes to this compound starts from the corresponding quinoxalinone. Specifically, 3-phenylquinoxalin-2(1H)-one can be converted to this compound by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), often under neat conditions at elevated temperatures. thieme-connect.comelixirpublishers.com The precursor, 3-phenylquinoxalin-2(1H)-one, is itself synthesized through the condensation of o-phenylenediamine with precursors like 2,2-dibromo-1-phenylethanone (B86434) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). thieme-connect.comthieme-connect.de

A more recent and innovative approach involves a visible-light-induced radical cascade cyclization. rsc.org This metal-free method utilizes ortho-diisocyanoarenes as the starting material, which react with sulfinic acids and a chlorine source like trichloroisocyanuric acid. rsc.org This process is advantageous due to its mild reaction conditions, avoiding high temperatures and toxic metal reagents. rsc.org

Another pathway to access the quinoxaline-2-thione analogue, which can be a precursor to other derivatives, involves reacting this compound with a thiating agent such as N-cyclohexyldithiocarbamatecyclohexylammonium salt. nih.govacs.org

| Precursor(s) | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 3-Phenylquinoxalin-2(1H)-one | Phosphorus oxychloride (POCl₃) | Neat, elevated temperature | Common, direct chlorination from quinoxalinone | thieme-connect.com |

| ortho-Diisocyanoarenes, Sulfinic acids | Trichloroisocyanuric acid, Eosin Y (photocatalyst) | Visible light, room temperature | Metal-free, mild conditions, radical cascade | researchgate.netrsc.org |

Yield Optimization and Purity Considerations

The successful synthesis of this compound and its derivatives is critically dependent on the optimization of reaction conditions to maximize yield and ensure high purity. The purification of the final products is a crucial step, with methodologies tailored to the specific reaction and product characteristics.

Commonly employed purification techniques include flash column chromatography, often using a solvent system of ethyl acetate and petroleum ether or hexane. acs.orgnih.gov In many reported syntheses, this method effectively isolates the desired quinoxaline derivative from crude reaction mixtures. acs.org For instance, 2-phenylquinoxaline (B188063) was purified on silica (B1680970) gel with 20% ethyl acetate/hexane to yield a clean product.

Crystallization is another widely used method for purification. nih.govresearchgate.net Crude products can be filtered and then recrystallized from appropriate solvents, such as ethanol or aqueous ethanol, to obtain compounds of high purity. acs.orgnih.gov In some cases, simple filtration and washing of the precipitated product with solvents like hot water or petroleum ether are sufficient to achieve excellent purity without the need for more complex chromatographic methods. researchgate.netthieme-connect.com

Yield optimization is influenced by several factors, including the choice of solvent, catalyst, and reaction time. Studies have shown that solvent selection can significantly impact reaction efficiency; for example, in certain syntheses of quinoxaline derivatives, ethanol was found to provide the best yields in the shortest time. doi.org The amount and type of catalyst are also pivotal. The condensation efficiency for quinoxaline synthesis can be regulated by the quantity of catalyst used, with traditional methods often reporting yields in the range of 34-85%. nih.gov More modern approaches, such as using a TiO2-Pr-SO3H catalyst in ethanol, have achieved yields as high as 95% within minutes. doi.org Furthermore, optimizing reaction parameters like the choice of base and the ratio of reagents has been shown to increase the yields of certain derivatives by as much as 20–40%. researchgate.net The development of novel synthetic routes, including microwave-assisted synthesis, aims to overcome the limitations of traditional methods, such as low yields and long reaction times, targeting yields of 80% to 90%. nih.gov

Functionalization and Derivatization Strategies from this compound

The chlorine atom at the C-2 position of this compound is a reactive site, making the compound an excellent starting material for a variety of functionalization and derivatization reactions. The electron-withdrawing nature of the quinoxaline core facilitates nucleophilic substitution at this position, allowing for the introduction of diverse chemical moieties.

Nucleophilic Substitution Reactions at the C-2 Position

The primary route for derivatizing this compound involves the nucleophilic substitution of the C-2 chlorine atom. This susceptibility to attack by nucleophiles allows for the straightforward synthesis of a wide array of 2,3-disubstituted quinoxalines.

A key derivatization strategy involves the introduction of sulfur-containing groups. This is typically achieved in a two-step process starting with the conversion of this compound into 3-phenylquinoxaline-2(1H)-thione. This transformation can be accomplished by reacting the starting chloroquinoxaline with a thiating agent like N-cyclohexyldithiocarbamatecyclohexylammonium salt in chloroform (B151607), which provides the thione in good yield (69%). acs.orgnih.gov

The resulting 3-phenylquinoxaline-2(1H)-thione exists in a tautomeric equilibrium between the thione and thiol forms, presenting an ambident nucleophile. acs.orgnih.gov This allows for subsequent chemoselective alkylation reactions. By reacting the thione with various soft electrophiles in the presence of a base like triethylamine, a range of S-alkylated derivatives can be synthesized. acs.orgnih.gov These reactions demonstrate the utility of this compound as a precursor for creating diverse sulfur-linked derivatives. nih.gov

| Product Name | Reagent | Yield (%) | Reference |

| (3-Phenyl-quinoxalin-2-ylsulfanyl)acetonitrile | Chloroacetonitrile | 73 | acs.org |

| 1-Phenyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)ethanone | Phenacyl bromide | 78 | nih.gov |

| 2-Allylsulfanyl-3-phenyl-quinoxaline | Allyl bromide | 81 | nih.gov |

| Ethyl-(3-phenyl-quinoxalin-2-ylsulfanyl)acetate | Ethyl chloroacetate | 73 | nih.gov |

The C-2 chlorine atom is readily displaced by nitrogen nucleophiles, enabling various amination reactions. The reaction of this compound derivatives with different amines, such as alkyl amines, facilitates C-N bond formation to produce 2-aminoquinoxaline compounds. thieme-connect.com For example, this compound can be coupled with amines like 2-methylpropan-1-amine to yield N-isobutyl-3-phenylquinoxalin-2-amine.

Alkylation reactions provide another avenue for derivatization. While direct C-alkylation at the C-2 position by replacing the chlorine is less common, the quinoxaline ring can be functionalized at other positions. For instance, treatment of 2-phenylquinoxaline (obtainable from this compound) with organolithium or Grignard reagents can introduce alkyl or aryl groups at the C-3 position via nucleophilic addition, followed by oxidative aromatization. mdpi.com This method has been used to prepare derivatives like 3-butyl-2-phenylquinoxaline and 2-isopropyl-3-phenylquinoxaline. mdpi.com

| Derivative | Reagent/Method | Yield (%) | Reference |

| N-isobutyl-3-phenylquinoxalin-2-amine | 2-methylpropan-1-amine | - | |

| 3-Butyl-2-phenylquinoxaline | n-BuLi on 2-phenylquinoxaline | 66 | mdpi.com |

| 2-Isopropyl-3-phenylquinoxaline | iPrMgCl on 2-phenylquinoxaline | 54 | mdpi.com |

| 2-(Furan-2-yl)-3-phenylquinoxaline | Furan / n-BuLi on 2-phenylquinoxaline | 46 | mdpi.com |

Introduction of Sulfur-Containing Moieties

Modifications of the Phenyl Substituent

Further diversification of the this compound scaffold can be achieved by chemical modification of the phenyl group at the C-3 position. The phenyl ring is amenable to electrophilic substitution and transition-metal-catalyzed C-H functionalization reactions.

Nitration of 2-phenylquinoxaline using a mixture of nitric and sulfuric acid results in the formation of a mixture of 2-(p-nitrophenyl)quinoxaline and 2-(o-nitrophenyl)quinoxaline, demonstrating that the phenyl ring can be functionalized without altering the quinoxaline core. doi.org

Palladium-catalyzed ortho-C–H halogenation represents a more targeted approach. Using N-halosuccinimides (NCS, NBS, NI) as the halogen source, the phenyl ring of 2,3-diarylquinoxalines can be selectively mono-ortho-halogenated. rsc.org This C-H activation strategy provides a direct method for introducing chloro, bromo, or iodo substituents onto the phenyl group. rsc.org Other transition-metal-catalyzed reactions, such as fluorination, have also been reported for the ortho-functionalization of 2-arylquinoxalines. researchgate.net

Introduction of N-Oxide Groups

The introduction of N-oxide functionalities to the quinoxaline core is a significant strategy that often enhances the biological properties of the resulting compounds. mdpi.com There are two primary approaches to obtaining quinoxaline N-oxides related to this compound.

The first method involves the direct oxidation of the quinoxaline nitrogen atoms. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. researchgate.netbenthamdirect.com The oxidation of substituted quinoxalines with m-CPBA can lead to the formation of the corresponding mono-N-oxides or di-N-oxides. researchgate.net The N-oxide functionality can then serve as a handle for further reactions; for instance, treatment of a quinoxaline N-oxide with phosphoryl chloride (POCl3) can introduce a chlorine atom onto the heterocyclic ring. researchgate.net

The second, and more common, method for synthesizing quinoxaline 1,4-dioxides is the Beirut reaction. evitachem.commdpi.com This reaction involves the condensation of a benzofuroxan (B160326) (a benzene oxide derivative) with a compound containing an active methylene (B1212753) group, such as a β-ketoamide or an arylacetonitrile. mdpi.comunav.edu This method constructs the 1,4-di-N-oxide quinoxaline ring system de novo and allows for the synthesis of a wide variety of derivatives, including 7-chloro-3-phenylquinoxaline-2-carboxylic acid amide 1,4-di-N-oxides. unav.edu Although this is not a direct derivatization of this compound itself, it is the principal route to access the corresponding 1,4-di-N-oxide analogues. nih.govresearchgate.net

Advanced Chemical Reactivity and Transformations of 2 Chloro 3 Phenylquinoxaline Derivatives

Mechanistic Investigations of Key Reactions

Understanding the underlying mechanisms of reactions involving 2-chloro-3-phenylquinoxaline is crucial for optimizing reaction conditions and predicting product outcomes.

A plausible mechanism for the formation of 3-phenylquinoxalin-2-one from aryldibromoethanone, a precursor to this compound, involves an initial reaction with dimethylsulfoxide (DMSO) to form an oxosulfonium intermediate. thieme-connect.de This intermediate then readily reacts with an aryl-1,2-diamine to yield the quinoxalin-2-one. thieme-connect.de The conversion of the quinoxalin-2-one to this compound is subsequently achieved by treatment with phosphorus oxychloride (POCl₃) at elevated temperatures. thieme-connect.com

In reactions where substituted aryl-1,2-diamines are used, the formation of quinoxalin-2-ones can proceed through either an imine or an amide intermediate. thieme-connect.de Nuclear Overhauser Effect (NOE) spectroscopic analysis has been instrumental in elucidating these pathways, indicating that the reaction often proceeds via an imine mechanism. thieme-connect.de

Visible-light-induced radical cascade cyclization presents a modern approach to synthesizing 2-chloro-3-substituted quinoxalines. rsc.org This method is proposed to proceed via a single electron transfer reduction of an azidoarenediazonium ion to an azidoarene radical, followed by addition and intramolecular cyclization reactions. researchgate.net

The rearrangement of quinoxaline (B1680401) di-N-oxides, such as 2-benzoyl-3-phenylquinoxaline di-N-oxide, upon irradiation is believed to involve the formation of an oxazirane intermediate, which then undergoes further thermal and photochemical rearrangements. rsc.org The driving force for the observed ring contraction to form 1,3-dibenzoylbenzimidazolone is attributed to the negative charge on the oxygen atom. rsc.org

Chemo- and Regioselectivity in Derivatization

The presence of multiple reactive sites in this compound and its precursors necessitates a careful consideration of chemo- and regioselectivity during derivatization.

In the synthesis of quinoxalin-2-ones from asymmetrically substituted aryl-1,2-diamines, high regioselectivity is often observed. thieme-connect.de For instance, the reaction of 4-nitro-1,2-phenylenediamine with 2,2-dibromo-1-phenylethanone (B86434) yields a major regioisomer, the structure of which has been confirmed by NOE studies. thieme-connect.de However, in some cases, such as with 4-methyl-1,2-diaminobenzene, no regioselectivity is observed, resulting in a mixture of products. thieme-connect.de

The chlorine atom at the 2-position of this compound is a key functional group that directs regioselectivity in substitution reactions due to its electron-withdrawing nature, which enhances the electrophilicity of the C2 carbon. This allows for selective nucleophilic substitution at this position. For example, this compound can be selectively coupled with amines like 2-(2-methoxyphenoxy)ethanamine and 2-methylpropan-1-amine, or with sodium ethoxide to yield the corresponding 2-amino or 2-ethoxy derivatives, respectively. thieme-connect.com

Furthermore, the chemoselective Michael reaction of 3-phenylquinoxalin-2(1H)-one with acrylic acid derivatives has been employed to synthesize a series of 1-substituted derivatives. rsc.org

The table below showcases examples of selective derivatization of the this compound scaffold.

| Starting Material | Reagent(s) | Product | Reaction Type | Ref. |

| 3-Phenylquinoxalin-2(1H)-one | Acrylic acid derivatives | 1-Substituted-3-phenylquinoxalin-2(1H)-ones | Michael Addition | rsc.org |

| This compound | 2-(2-Methoxyphenoxy)ethanamine | N-[2-(2-methoxyphenoxy)ethyl]-3-phenylquinoxalin-2-amine | Nucleophilic Substitution | thieme-connect.com |

| This compound | Sodium ethoxide in ethanol (B145695) | 2-Ethoxy-3-phenylquinoxaline | Nucleophilic Substitution | thieme-connect.com |

Oxidation and Reduction Pathways

The quinoxaline ring system can undergo both oxidation and reduction, leading to a variety of derivatives with different oxidation states.

Oxidation: The synthesis of quinoxaline derivatives often involves an oxidative step. For example, the reaction of phenacyl chloride with o-phenylenediamine (B120857) initially forms an intermediate which is then oxidized to yield 2-phenylquinoxaline (B188063). sapub.org Similarly, the synthesis of substituted quinoxalines from α-hydroxy ketones and 1,2-diamines proceeds via an oxidation-trapping mechanism. researchgate.net The oxidation of anilines is a key step in the synthesis of aminobenzofuroxans, which are precursors to quinoxaline 1,4-dioxides. nih.gov

Reduction: The reduction of the pyrazine (B50134) ring in quinoxalines leads to 1,2,3,4-tetrahydroquinoxalines. Borane reduction has been shown to produce cis-isomers exclusively for quinoxalines that are unsubstituted at the C5-C8 positions. uccs.edu The susceptibility of the pyrazine ring to reduction is influenced by substituents on the benzene (B151609) ring; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. uccs.edu For example, the reduction of 2-methyl-3-phenylquinoxalines substituted at the C-6 and C-7 positions can be controlled based on the electronic nature of the substituent. uccs.edu

The table below summarizes key oxidation and reduction reactions of quinoxaline derivatives.

| Starting Material | Reagent(s) | Product | Transformation | Ref. |

| Intermediate from phenacyl chloride and o-phenylenediamine | - | 2-Phenylquinoxaline | Oxidation | sapub.org |

| 2-Nitroaniline | Sodium hypochlorite, potassium hydroxide | Aminobenzofuroxan | Oxidation | nih.gov |

| 2-Methyl-3-phenylquinoxalines | Borane-tetrahydrofuran | cis-1,2,3,4-Tetrahydro-2-methyl-3-phenylquinoxalines | Reduction | uccs.edu |

Cyclization and Annulation Processes

Cyclization and annulation reactions are fundamental to the synthesis of the quinoxaline core and for building more complex fused-ring systems.

The primary synthesis of the quinoxaline ring involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.net A notable modern variation is the visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with sulfinic acids to form 2-chloro-3-substituted quinoxalines. rsc.orgresearchgate.net

Annulation processes can be used to construct additional rings onto the this compound framework. For instance, the reaction of 2-chloro-3-formylquinolines (analogs of this compound) with various reagents can lead to fused heterocyclic systems. Heating with formamide (B127407) and formic acid results in the formation of a pyrrolo[3,4-b]quinolin-3-one. nih.gov

Reductive cyclization is another important strategy. The reduction of 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester with H₂/Pd-C leads to the formation of 6-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid ethyl ester. sapub.org Ring expansion of benzimidazoles with chloroform (B151607) can also yield 2-chloroquinoxalines. sapub.org

The table below provides examples of cyclization and annulation reactions involving the quinoxaline scaffold.

| Reactants | Reagent/Condition | Product | Reaction Type | Ref. |

| o-Phenylenediamine, 1,2-dicarbonyl compound | - | Quinoxaline | Cyclocondensation | researchgate.net |

| ortho-Diisocyanoarenes, sulfinic acids, TCCA | Visible light | 2-Chloro-3-substituted quinoxalines | Radical Cascade Cyclization | rsc.orgresearchgate.net |

| 2-Chloro-3-formylquinoline, formamide, formic acid | Heat | Pyrrolo[3,4-b]quinolin-3-one | Annulation | nih.gov |

| 2-(2,4-Dinitro-phenylamino)-malonic acid diethyl ester | H₂/Pd-C | 6-Chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid ethyl ester | Reductive Cyclization | sapub.org |

Structure Activity Relationship Sar Studies of 2 Chloro 3 Phenylquinoxaline Derivatives

Correlating Structural Modifications with Biological Response

Impact of Substituents at Quinoxaline (B1680401) Core Positions (C-2, C-3)

Substitutions at the C-2 and C-3 positions of the quinoxaline ring have been shown to have the most significant impact on biological activity. nih.gov The nature of the substituents at these positions can dramatically alter the compound's potency and selectivity.

Halogen atoms, owing to their unique electronic and steric properties, are critical substituents in modulating the biological activity of quinoxaline derivatives. The position and nature of the halogen can lead to profound differences in efficacy.

The introduction of a halogen atom into the quinoxaline structure, particularly a chlorine atom, has been noted to be a crucial modification for enhancing hypoxic cytotoxicity in quinoxaline 1,4-dioxide derivatives. mdpi.com For instance, in a series of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides, the 6,7-dichloro and 6,7-difluoro derivatives were found to be the most potent cytotoxins under hypoxic conditions, being 30-fold more potent than the reference compound tirapazamine. frontiersin.org The presence of a halogen at position 7 of the quinoxaline core is considered critical for anti-leishmanial activity. mdpi.com

In the context of anti-tumor activity, 7-chloro derivatives of 2-cyano-3-aryl-quinoxaline 1,4-dioxides exhibited better hypoxic antiproliferative activity than their 7-unsubstituted counterparts in most tested cell lines. mdpi.com Specifically, the replacement of a fluorine atom at the 6-position with a chlorine atom decreased cytotoxicity under normal oxygen conditions but improved activity and selectivity in hypoxic environments. rsc.org Furthermore, the introduction of a halogen atom at position 6 of the quinoxaline ring generally leads to an increase in the cytotoxicity of 7-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide derivatives. rsc.orgnih.gov

| Compound Series | Halogen Substitution | Position | Observed Biological Effect |

| 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxides | Dichloro, Difluoro | 6 and 7 | 30-fold more potent hypoxic cytotoxins than tirapazamine. frontiersin.org |

| Quinoxaline 1,4-dioxides | Halogen | 7 | Critical for anti-leishmanial activity. mdpi.com |

| 2-Cyano-3-aryl-quinoxaline 1,4-dioxides | Chloro | 7 | Better hypoxic antiproliferative activity. mdpi.com |

| 7-Amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides | Chlorine (vs. Fluorine) | 6 | Decreased normoxic cytotoxicity, improved hypoxic activity and selectivity. rsc.org |

| 7-Amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides | Halogen | 6 | Increased cytotoxicity. rsc.orgnih.gov |

Substituents on the phenyl ring at the C-3 position also play a significant role in determining the biological activity of 2-chloro-3-phenylquinoxaline derivatives. These substitutions can alter the electronic properties and lipophilicity of the entire molecule, thereby affecting its interaction with biological targets.

In the context of antiplasmodial activity, the best results for 3-phenyl-quinoxaline 1,4-di-N-oxide derivatives were observed with a hydrogen or chloro substituent in the para position of the phenyl group. frontiersin.org The substitution of the 4-phenyl ring with an electron-withdrawing fluorine atom improved hypoxic potency, while an electron-donating methoxy (B1213986) group reduced it. acs.org

| Compound Series | Phenyl Ring Substituent | Position on Phenyl Ring | Observed Biological Effect |

| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | 3-Chloro | 3 | Increased anti-tumor cytotoxicity. mdpi.comnih.gov |

| Quinoxaline derivatives | Chloro (vs. Methoxy) | - | Decreased anticancer activity. mdpi.com |

| 3-Phenyl-quinoxaline 1,4-di-N-oxides | Hydrogen, Chloro | para | Potent antiplasmodial activity. frontiersin.org |

| Quinoxaline derivatives | Fluorine | 4 | Improved hypoxic potency. acs.org |

| Quinoxaline derivatives | Methoxy | 4 | Reduced hypoxic potency. acs.org |

Role of Halogen Substituents

Effect of Side Chains on Biological Activity

The introduction of various side chains onto the quinoxaline scaffold is a key strategy for modulating biological activity. The nature, size, and position of these side chains can influence factors such as solubility, binding affinity, and selectivity.

In a series of studies on quinoxaline derivatives with peptidomimetic side chains at position 3, the presence of the side chain was found to be important for anticancer activity. acs.org While the specific size or binding groups of the sulfanyl (B85325) peptidomimetic side chain did not greatly affect activity, its presence was crucial. acs.org Preliminary SAR studies indicated that substitution of the thiol group at position 3 with a simple methyl-bearing group capable of hydrogen bond formation showed good activity. acs.orgnih.gov

The structure of diamine residues in the side chain of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides plays an important role in their biological activity. rsc.org For example, a 6-chloro-7-methylpiperazine derivative showed high hypoxia-selectivity, whereas analogues with different cyclic diamino groups were less selective but more potent against certain cancer cell lines. rsc.org In contrast, a derivative with a linear N,N'-dimethylethylenediamino residue showed no activity. rsc.org

The replacement of the C2 chlorine of 2-chloro-3-methylquinoxaline (B189447) with a benzene (B151609) ring containing an aldehyde or a free amino group, which can be further functionalized, can lead to compounds with antimicrobial activity. frontiersin.orgnih.gov This indicates that in addition to the N-oxide group, the side chain of quinoxaline is another determinant of activity. frontiersin.orgnih.gov

Significance of N-Oxide Presence

The N-oxide groups on the quinoxaline ring are a hallmark of many biologically active derivatives, significantly influencing their properties. The presence of two N-oxide groups is often associated with a substantial increase in biological activities such as anticancer and antioxidant effects. csic.es These groups are known to be bioreducible, meaning they can be reduced by enzymes in bacterial and tumor cells, which is a key aspect of their mechanism of action. mdpi.com

The presence of two N-oxide groups is considered necessary for the antibacterial activity of quinoxaline-1,4-dioxides (QdNOs). nih.gov They also play a significant role in the ability of these compounds to inhibit the growth of mycobacteria. mdpi.com The di-N,N'-oxide fragment in the quinoxaline core increases the reactivity of quinoxalines in nucleophilic substitution reactions, facilitating further structural modifications. mdpi.com

However, it is noteworthy that some reduced forms of quinoxaline compounds, lacking the N-oxide groups, have also been reported to possess antimicrobial activity, suggesting that while the N-oxides are often crucial, they are not always an absolute requirement for biological effect. nih.gov For instance, some reduced quinoxalines have shown good antitubercular activity. csic.es

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective derivatives.

A QSAR study was performed on a series of 3-arylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives to identify new active compounds against malaria. sbq.org.br Another 3D-QSAR study on thiazolidinone-containing quinoxaline-1,4-di-N-oxides revealed that variations in substitutions at the C7 position and the side chain at the C2 position of the quinoxaline ring could significantly impact antimycobacterial activity. frontiersin.org The model suggested that compounds with a sterically bulky and electronegative substituent at the C7 position or at the end of the side chain at the C2 position would exhibit increased antimycobacterial activity. frontiersin.org The results also indicated that an electron-withdrawing moiety, especially a halogen atom, at position R1 or R2 on the quinoxaline nucleus is most suitable. frontiersin.org

Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are mathematical representations that correlate the chemical structure of compounds with their biological activity. These models are crucial for forecasting the efficacy of novel, unsynthesized derivatives, thereby saving time and resources.

In the field of quinoxaline research, several QSAR studies have been successfully conducted. For instance, a QSAR study was performed on a series of 3-arylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives to identify new compounds with antimalarial activity against Plasmodium falciparum. sbq.org.br The optimized molecular structures of 60 compounds were characterized using 1497 DRAGON-type descriptors, which quantify 1D, 2D, and 3D aspects of chemical structure. The resulting linear model demonstrated strong predictive power, as indicated by its high correlation coefficient (R=0.914). sbq.org.br

Another powerful predictive modeling technique is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These were applied to a series of thiazolidinone-containing quinoxaline-1,4-di-N-oxides to investigate their antimycobacterial activity. nih.gov The developed CoMFA and CoMSIA models showed excellent statistical quality, suggesting their reliability in predicting the antimycobacterial potency of new analogues. nih.gov The contour maps generated from these models provide a visual guide, indicating regions where steric bulk or specific electrostatic properties would be beneficial or detrimental to activity. nih.gov

Table 1: Predictive QSAR Models for Quinoxaline Derivatives

| Model Type | Biological Activity | Target Class | Key Statistical Parameters | Source |

|---|---|---|---|---|

| Linear QSAR | Antimalarial | 3-Arylquinoxaline-2-carbonitrile 1,4-di-N-oxides | R = 0.914 | sbq.org.br |

| CoMFA (3D-QSAR) | Antimycobacterial | Thiazolidinone-containing quinoxaline-1,4-di-N-oxides | q² = 0.914; r² = 0.967 | nih.gov |

| CoMSIA (3D-QSAR) | Antimycobacterial | Thiazolidinone-containing quinoxaline-1,4-di-N-oxides | q² = 0.918; r² = 0.968 | nih.gov |

Molecular docking is another computational technique used to predict the binding orientation and affinity of a molecule to a protein target. nih.govrsc.org For a series of 2-oxo-3-phenylquinoxaline derivatives designed as anticancer agents, docking studies were used to investigate their interaction with matrix metalloproteinase (MMP-2 and MMP-9) active sites. nih.govrsc.org The results successfully ranked the most active compounds, confirming the accuracy of the predictive model. nih.gov

Molecular Descriptors and Their Correlation with Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. The reliability of any QSAR model depends on using descriptors that effectively capture the structural features correlated to the biological activity. hanyang.ac.kr

Electronic Descriptors: The electronic nature of substituents on the quinoxaline core and the phenyl ring is a critical determinant of biological activity.

Electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) have been shown to enhance the activity of quinoxaline derivatives in several contexts. For example, the presence of a 3-chloro group on the phenyl moiety of 3-aryl-2-quinoxaline-carbonitrile 1,4-di-N-oxides increased cytotoxic activity against several cancer cell lines. nih.gov Similarly, for 3-trifluoromethyl-2-carbonyl-1,4-di-N-oxide quinoxaline derivatives, electron-withdrawing groups on the quinoxaline ring are associated with optimized antiplasmodial profiles. sbq.org.br The presence of such groups makes the compound more readily reduced, which is important for activity under hypoxic conditions, as seen with 6,7-dichloro and 6,7-difluoro derivatives that were potent cytotoxins. frontiersin.org

Electron-donating groups (e.g., -OCH₃, -CH₃) can also be crucial. In one study on anticancer quinoxalines, electron-releasing methoxy groups were found to be essential for activity, with their replacement by electron-withdrawing groups like fluorine decreasing potency. mdpi.com

Physicochemical Descriptors: Lipophilicity, often quantified as LogP, is a key descriptor. A study on 3-phenylquinoxaline 1,4-di-N-oxide derivatives as hypoxic cytotoxic agents revealed a positive correlation between lipophilicity and activity within a certain range. nih.gov However, for antimalarial quinoxalines, single lipophilicity values alone were found to be insufficient to characterize their activity. sbq.org.br

The antimalarial QSAR model for 3-arylquinoxaline derivatives was built using four specific DRAGON descriptors: MATS5e, HGM, H7vm, and R1p+. sbq.org.br These descriptors encode information about atomic properties and molecular geometry.

3D-QSAR studies on antimycobacterial quinoxalines revealed that sterically bulky and electronegative substituents play an important role in activity. nih.gov The CoMFA and CoMSIA contour maps indicated that bulky groups were favored in certain regions around the molecule, suggesting a specific fit within the biological target. nih.gov

Table 2: Correlation of Molecular Descriptors with Biological Activity of Quinoxaline Derivatives

| Descriptor Type | Specific Descriptor/Property | Correlated Biological Activity | Source |

|---|---|---|---|

| Electronic | Electron-withdrawing groups (-Cl, -CF₃) | Anticancer, Antiplasmodial, Hypoxic Cytotoxicity | sbq.org.brnih.gov |

| Electronic | Electron-donating groups (-OCH₃) | Anticancer | mdpi.com |

| Physicochemical | Lipophilicity (LogP) | Hypoxic Cytotoxicity | nih.gov |

| Topological | DRAGON Descriptors (MATS5e, HGM, H7vm, R1p+) | Antimalarial | sbq.org.br |

| Steric/3D | Bulky substituents | Antimycobacterial | nih.gov |

Biological Activities and Mechanistic Insights of 2 Chloro 3 Phenylquinoxaline Derivatives

Antimicrobial Properties

Quinoxaline (B1680401) derivatives are recognized for their potential in combating microbial infections. plos.org The incorporation of a chlorine atom and a phenyl group at the 2 and 3 positions, respectively, of the quinoxaline ring system has been a key strategy in the development of new antimicrobial agents. These derivatives have shown promise against a range of pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity

Derivatives of 2-chloro-3-phenylquinoxaline have been investigated for their activity against both Gram-positive and Gram-negative bacteria. For instance, a series of nonsymmetrical 2,3-diaminoquinoxaline derivatives, prepared from 2,3-dichloroquinoxaline, demonstrated significant antibacterial activity. tandfonline.comresearchgate.net One particular derivative, compound 4c, was effective against Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with zones of inhibition ranging from 14.28 to 14.89 mm. tandfonline.com Molecular docking studies suggest that these compounds may act by intercalating into bacterial DNA at the quinolone-binding site of DNA gyrase. tandfonline.comresearchgate.net

Furthermore, the introduction of a thioether linkage at the C-2 position of 2-chloro-3-methylquinoxaline (B189447), followed by attachment to N-substituted phenylacetamides, has yielded compounds with notable antibacterial properties. researchgate.net Several of these derivatives showed activity comparable to the standard drug ciprofloxacin. researchgate.net Similarly, quinoxaline sulfonamide derivatives have exhibited antibacterial activity against E. coli and S. aureus. mdpi.com The natural product 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide, produced by Streptomyces ambofaciens, and its ester and amide derivatives are known to inhibit the growth of Gram-positive bacteria. mdpi.com

Interactive Table: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/Zone of Inhibition | Reference(s) |

|---|---|---|---|

| Compound 4c (a 2,3-diaminoquinoxaline derivative) | Bacillus subtilis, Escherichia coli | 14.28-14.89 mm | tandfonline.com |

| Thioether derivatives of 2-chloro-3-methylquinoxaline | Various bacteria | Comparable to Ciprofloxacin | researchgate.net |

| Quinoxaline sulfonamide derivatives | Escherichia coli, Staphylococcus aureus | Zone of inhibition up to 18 mm for one derivative against E. coli | mdpi.com |

| 6-Chloro-2,3-diphenylquinoxaline | Bacillus subtilis, Proteus mirabilis | Good activity | mdpi.com |

| N-Alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)] acetamides | HepG2 | Inhibitory action | acs.org |

Antifungal Activity

The antifungal potential of this compound derivatives has also been a subject of investigation. A notable example is 2-chloro-3-hydrazinylquinoxaline, which has shown considerable efficacy against various Candida and Aspergillus species. plos.orgnih.govnih.gov This compound was particularly effective against Candida krusei isolates and also demonstrated significant in vivo activity in a murine model of oral candidiasis caused by Candida albicans. plos.orgnih.govnih.gov However, its effectiveness against other Candida species and Aspergillus strains was variable. plos.orgnih.govnih.gov

Other studies have also highlighted the antifungal properties of related quinoxaline derivatives. For example, some nonsymmetrical 2,3-diaminoquinoxaline derivatives were screened against fungal strains, with one compound showing moderate activity against C. albicans. tandfonline.com Additionally, certain 2-chlorinated quinoxaline 1,4-dioxide derivatives have demonstrated high antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 0.78 μg/mL. mdpi.com

Interactive Table: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 2-Chloro-3-hydrazinylquinoxaline | Candida species, Aspergillus species | Heightened efficacy against Candida krusei | plos.orgnih.govnih.gov |

| Compound 4c (a 2,3-diaminoquinoxaline derivative) | Candida albicans | Moderate activity (11.33 mm zone of inhibition) | tandfonline.com |

| 2-Chlorinated quinoxaline 1,4-dioxide derivatives | Fungal cultures | MIC = 0.39–0.78 μg/mL | mdpi.com |

| Pentacyclic quinoxaline derivative (Compound 10) | Candida albicans, Aspergillus flavus | MIC = 16 μg/mL | nih.gov |

Antiviral Activity

The antiviral properties of quinoxaline derivatives have attracted interest, particularly in the context of respiratory pathogens. nih.gov Research has shown that certain quinoxaline derivatives can exhibit activity against viruses like the tobacco mosaic virus (TMV). mdpi.com For instance, compounds synthesized from 2-chloroquinoxaline (B48734) displayed protective and inactivation activity against TMV. mdpi.com Additionally, a newly synthesized indolo[2,3-b]quinoxaline hybrid derivative has shown efficacy against the H1N1 strain of the influenza virus, with strong inhibitory activity and minimal toxicity to normal cells. nih.gov

Anticancer and Antitumor Activities

Quinoxaline derivatives are well-regarded for their potential as anticancer agents. biosynth.com The this compound scaffold has been a focal point for the design and synthesis of novel compounds with cytotoxic and antiproliferative effects against various cancer cell lines.

Cytotoxicity Against Specific Cancer Cell Lines

A variety of this compound derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For example, a series of 3-aryl-2-quinoxaline-carbonitrile 1,4-di-N-oxide derivatives were evaluated for their cytotoxic effects. nih.gov The presence of a 3-chloro group on the phenyl ring was found to increase cytotoxicity against several cell lines, including SMMC-7721 (hepatocellular carcinoma), K562 (chronic myelogenous leukemia), and KB (oral carcinoma). nih.gov One of the most potent compounds, 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide (9h), exhibited significant hypoxic cytotoxic activity against a panel of cell lines including BEL-7402, HepG2, HL-60, NCI-H460, HCT-116, and CHP126, with IC50 values in the low micromolar range. nih.gov

Furthermore, derivatives of 2-oxo-3-phenylquinoxaline have shown strong cytotoxicity against HCT-116 (colorectal cancer) cells. nih.govrsc.org Specifically, compounds 2a and 7j from this series displayed significant reductions in cell viability, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. rsc.org Other research has focused on synthesizing N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)] acetamides and related compounds, which have shown inhibitory action against the HepG2 (liver carcinoma) cell line. acs.orgnih.gov

Interactive Table: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference(s) |

|---|---|---|---|

| 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide (9h) | SMMC-7721, K562, KB, A549, PC3, BEL-7402, HepG2, HL-60, NCI-H460, HCT-116, CHP126 | 0.31 - 4.91 μM (hypoxic conditions) | nih.gov |

| 2-oxo-3-phenylquinoxaline derivative (7j) | HCT-116 | 26.75 ± 3.50 μg/mL | rsc.org |

| 2-oxo-3-phenylquinoxaline derivative (2a) | HCT-116 | 28.85 ± 3.26 μg/mL | rsc.org |

| N-Alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)] acetamides | HepG2 | Inhibitory action observed | acs.orgnih.gov |

| Quinoxaline-1,3,4-oxadiazole hybrids | HL-60 | Significant inhibition of proliferation | researchgate.net |

Mechanisms of Antiproliferative Action

The antiproliferative mechanisms of this compound derivatives involve various cellular pathways, often culminating in apoptosis. For instance, the highly potent compound 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide (9h) was found to induce apoptosis through a caspase-dependent pathway. nih.gov Similarly, treatment of HCT-116 cells with the 2-oxo-3-phenylquinoxaline derivative 7j led to morphological changes characteristic of apoptosis, including nuclear disintegration and chromatin fragmentation. rsc.org

Molecular docking studies have provided further insights into the mechanisms of action. Some 2-oxo-3-phenylquinoxaline derivatives have been shown to bind effectively to the active site of certain enzymes, suggesting a potential mechanism of inhibition. rsc.org Other studies have proposed that the antiproliferative activity of some quinoxaline derivatives is mediated through their binding to the human thymidylate synthase (hTS) allosteric site. acs.org Furthermore, certain quinoxaline-1,3,4-oxadiazole hybrids have been designed to inhibit the anti-apoptotic Bcl-2 protein, thereby promoting apoptosis in cancer cells. researchgate.net Hypoxia-selective derivatives, such as certain 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides, are thought to act via inhibition of HIF-1α and induction of apoptosis under hypoxic conditions. rsc.org

Enzyme Inhibition (e.g., Thymidylate Synthase, Kinases)

Quinoxaline derivatives have been identified as potent inhibitors of several key enzymes implicated in cancer progression. acs.org

Thymidylate Synthase (TS) Inhibition:

Human thymidylate synthase (hTS) is a crucial enzyme for DNA synthesis and a well-established target for anticancer drugs. nih.gov Certain this compound derivatives have been investigated for their ability to inhibit hTS. acs.orgnih.gov Molecular modeling studies suggest that these compounds can bind to the dimer interface of the hTS homodimer, stabilizing its inactive conformation and thereby exerting an allosteric inhibitory effect. acs.orgnih.gov This mechanism is distinct from traditional active site inhibitors. A series of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides and related compounds were synthesized from this compound and showed inhibitory action against cancer cell lines, with molecular modeling supporting their potential as hTS inhibitors. acs.orgnih.gov

For instance, a study involving methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides, derived from this compound, demonstrated that these compounds exhibited anticancer activity, and in silico studies suggested their binding affinity to the allosteric site of human thymidylate synthase. acs.org

Kinase Inhibition:

The inhibition of protein kinases is another important mechanism through which quinoxaline derivatives exert their anticancer effects. nih.govacs.org While specific studies focusing solely on this compound are part of a broader investigation into quinoxaline derivatives, the general class is known to inhibit enzymes like tyrosine kinases and C-MET kinase. nih.govacs.org

Induction of Apoptosis and Tumor Hypoxia Modulation

Induction of Apoptosis:

A significant number of quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govacs.org This is a key characteristic of many effective anticancer agents. The pro-apoptotic activity of these compounds can be triggered through various cellular pathways.

For example, certain 2-oxo-3-phenylquinoxaline derivatives have been shown to cause nuclear disintegration and chromatin fragmentation in HCT-116 colon cancer cells, which are hallmark features of apoptosis. rsc.org Studies on quinoxaline-1,3,4-oxadiazole hybrids have demonstrated that these derivatives can induce an apoptotic response in human leukemia HL-60 cells, primarily by inhibiting the anti-apoptotic Bcl-2 protein. researchgate.net The Bcl-2 family of proteins are critical regulators of the apoptotic pathway. researchgate.net Some 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides have also been found to induce apoptosis in breast cancer cells. researchgate.net

Tumor Hypoxia Modulation:

Tumor hypoxia, a condition of low oxygen levels in tumor tissues, is associated with resistance to conventional cancer therapies. researchgate.netnih.gov Quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, have been developed as hypoxia-selective agents. researchgate.net These compounds are often more toxic to cancer cells under hypoxic conditions than under normal oxygen levels (normoxia). researchgate.net

Some derivatives of 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide have been shown to suppress the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein that allows tumor cells to adapt to and survive in hypoxic environments. researchgate.net By inhibiting HIF-1α, these compounds can counteract the protective effects of hypoxia and enhance the efficacy of cancer treatments. researchgate.net For instance, certain 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides demonstrated high cytotoxicity and hypoxia selectivity against breast adenocarcinoma cell lines. researchgate.net

Reactive Oxygen Species Generation

The generation of reactive oxygen species (ROS) is another mechanism by which some quinoxaline derivatives exhibit their biological effects. scielo.br ROS, such as superoxide (B77818) anions and hydroxyl radicals, can induce cellular damage, leading to cell death. scielo.br

Quinoxaline 1,4-di-N-oxides, a class of compounds related to this compound, have been shown to induce the production of ROS. researchgate.net This increased oxidative stress can contribute to their antitumor and antimicrobial activities. researchgate.netevitachem.com For example, some studies suggest that the antitumor activity of certain quinoxaline derivatives may involve the generation of ROS, leading to apoptosis through mitochondrial pathways. evitachem.com The photoinduced processes of some quinoxaline derivatives have been studied, revealing the generation of ROS upon UVA irradiation. researchgate.net

Antiparasitic Activities

Derivatives of this compound have demonstrated significant potential as antiparasitic agents, with activity against a range of protozoan parasites responsible for major global diseases.

Antimalarial Activity

Malaria, caused by parasites of the Plasmodium genus, remains a major public health concern. The emergence of drug-resistant strains necessitates the development of new antimalarial agents. mdpi.com Quinoxaline derivatives, including those derived from this compound, have shown promise in this area. sapub.org

In particular, quinoxaline 1,4-di-N-oxide derivatives have been extensively studied for their antiplasmodial activity. sbq.org.brcsic.es Structure-activity relationship (SAR) studies have revealed that modifications to the quinoxaline core and its substituents can significantly influence antimalarial potency. For example, some 3-phenylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have been identified as potent inhibitors of Plasmodium falciparum, the deadliest species of malaria parasite. sbq.org.brresearchgate.net The presence of a chloro substituent on the phenyl ring has been noted in some active compounds. frontiersin.org

While many studies focus on the 1,4-di-N-oxide variants, the underlying quinoxaline scaffold is key to this activity. For instance, a series of 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives were synthesized and evaluated for their in vitro antimalarial activity, although in this specific study, they were found to be less effective against Plasmodium. mdpi.com

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| 3-Phenylquinoxaline-2-carbonitrile 1,4-di-N-oxides | Plasmodium falciparum | Demonstrated high potency and good selectivity, becoming a new lead compound. | researchgate.net |

| 3-Trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides | Chloroquine-resistant P. falciparum | A 7-chloro derivative was found to be highly active, surpassing chloroquine. | frontiersin.org |

| 3-Furyl and 3-Thienylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives | P. falciparum (3D7 strain) | Several derivatives showed IC50 values less than 1 µM. | researchgate.net |

Antileishmanial and Antitrypanosomal Activity

Leishmaniasis and trypanosomiasis are debilitating parasitic diseases caused by protozoa of the genera Leishmania and Trypanosoma, respectively. The search for new, effective, and less toxic treatments is ongoing. Quinoxaline derivatives have emerged as a promising class of compounds against these parasites. researchgate.net

Several studies have reported the synthesis and evaluation of 2,3-disubstituted quinoxaline derivatives as potent antileishmanial and antitrypanosomal agents. researchgate.net For example, certain derivatives have shown high activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis. researchgate.netnih.gov

One study highlighted a compound that was significantly more potent against T. cruzi epimastigotes and L. amazonensis promastigotes than the reference drugs benznidazole (B1666585) and amphotericin B, respectively. researchgate.net Another investigation into 2,3-diarylsubstituted quinoxaline derivatives, such as 6,7-dichloro-2,3-diphenylquinoxaline, demonstrated significant antiproliferative activity against both promastigote and intracellular amastigote forms of L. amazonensis. nih.gov The mechanism of action for some of these derivatives appears to involve mitochondrial alterations in the parasites. nih.gov

| Compound | Target Organism | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| A 2-chloro-3-amino quinoxaline derivative | T. cruzi epimastigotes | IC50: 100 nM | researchgate.net |

| A 2-chloro-3-amino quinoxaline derivative | T. cruzi trypomastigotes | EC50: 1700 nM | researchgate.net |

| A 2-chloro-3-amino quinoxaline derivative | L. amazonensis promastigotes | IC50: 100 nM | researchgate.net |

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | L. amazonensis promastigotes | IC50: 5.3 µM | nih.gov |

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | L. amazonensis intracellular amastigotes | IC50: 16.3 µM | nih.gov |

Other Noteworthy Biological Activities

Beyond their anticancer and antiparasitic properties, derivatives of the quinoxaline scaffold have been explored for a variety of other biological activities. These include:

Antimicrobial Activity: Quinoxaline derivatives have been reported to possess antibacterial and antifungal properties. sapub.orgmdpi.com This includes activity against various bacterial strains and fungal species. The 1,4-di-N-oxide derivatives, in particular, have shown significant antimicrobial potential. frontiersin.org

Antiviral Activity: Some quinoxaline compounds have been investigated for their antiviral effects. sapub.orgmdpi.com

Anti-inflammatory and Antioxidant Activity: Certain quinoxaline derivatives have demonstrated anti-inflammatory and antioxidant properties, suggesting their potential in treating conditions associated with inflammation and oxidative stress. csic.esnih.gov

The diverse biological profile of quinoxaline derivatives underscores the importance of this heterocyclic system in medicinal chemistry and drug discovery.

Anti-inflammatory and Antioxidant Effects

Quinoxaline derivatives have been extensively investigated for their therapeutic potential in managing inflammation and oxidative stress. researchgate.netresearchgate.net Research has demonstrated that specific structural modifications to the this compound core can yield compounds with significant anti-inflammatory and antioxidant properties.

A study focused on novel quinoxaline-derived chalcones revealed potent anti-inflammatory activity. innovareacademics.in These compounds were synthesized starting from 2,3-dichloroquinoxaline, which was reacted with 4-amino acetophenone (B1666503) to form an intermediate, 1-(4-(3-chloroquinoxalin-2-ylamino) phenyl) ethanone. innovareacademics.in This intermediate was then used to produce a series of chalcones, which were evaluated for in-vivo anti-inflammatory effects using the carrageenan-induced paw edema method. innovareacademics.in The results indicated that derivatives featuring nitro, chloro, and methoxy (B1213986) group substitutions on the aromatic rings exhibited the most prominent anti-inflammatory activity, with some compounds showing up to 99% inhibition of inflammation. innovareacademics.in The proposed mechanism for this activity is the potential inhibition of inflammatory mediators such as histamine, serotonin, and prostaglandins. innovareacademics.in

Table 1: Anti-inflammatory Activity of Quinoxaline Derived Chalcones

| Compound ID | Substituent Group | % Inhibition of Edema |

|---|---|---|

| QCAC 2 | 4-Chloro | Significant |

| QCAC 6 | 2-Nitro | Significant |

| QCAC 8 | 4-Nitro | Significant |

| QCAC 9 | 3,4,5-Trimethoxy | Significant |

| QCAC 10 | 4-Hydroxy | Significant |

| QCAC 12 | 2-Chloro | Significant |

Data sourced from a study on quinoxaline derived chalcones, which showed significant anti-inflammatory activity in an in-vivo model. The term "Significant" is used as reported in the source, with specific percentage inhibitions ranging from 20.5% to 99%. innovareacademics.in

In addition to anti-inflammatory effects, certain quinoxaline derivatives have demonstrated notable antioxidant capabilities. acs.orgjddtonline.info A series of phenol (B47542) and aldehyde derivatives of sulfonyl chloride quinoxaline were synthesized and evaluated for their ability to scavenge free radicals. jddtonline.info The antioxidant potential was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and hydrogen peroxide scavenging assays. jddtonline.info Many of the synthesized derivatives showed antioxidant activity comparable to the standard, ascorbic acid. jddtonline.info This dual anti-inflammatory and antioxidant profile makes these compounds promising candidates for further investigation in the treatment of diseases associated with inflammation and oxidative damage. nih.gov

Table 2: Antioxidant Activity of Phenylquinoxaline Sulphonate Derivatives

| Assay | Compound | Concentration (µg/ml) | % Scavenging Activity |

|---|---|---|---|

| H₂O₂ Scavenging | R1 (2-hydroxyphenyl) | 320 | 89.26 |

| H₂O₂ Scavenging | R7 (2-formylphenyl) | 320 | 79.13 |

| H₂O₂ Scavenging | R9 (3-formylphenyl) | 320 | 72.82 |

| DPPH Scavenging | R1 (2-hydroxyphenyl) | 320 | 91.14 |

| DPPH Scavenging | R7 (2-formylphenyl) | 320 | 83.27 |

| DPPH Scavenging | R9 (3-formylphenyl) | 320 | 76.43 |

Data derived from a study on phenol and aldehyde derivatives of 2,3-diphenylquinoxaline-7-sulfonylchloride. jddtonline.info

Neurological Applications

The quinoxaline scaffold is a key feature in compounds designed for various neurological applications, including the diagnosis and treatment of neurodegenerative disorders. ijpsjournal.commdpi.com Alzheimer's disease (AD), characterized by the accumulation of Amyloid-beta (Aβ) plaques in the brain, is a primary target for such research. rsc.org

Scientists have developed novel technetium-99m (99mTc)-labeled phenylquinoxaline derivatives as potential single-photon emission computed tomography (SPECT) imaging probes for detecting Aβ plaques. rsc.org These derivatives were synthesized from a 2-chloro-6-methoxyquinoxaline (B1590643) precursor. rsc.org One promising compound, 99mTc-BAT-C3-PQ-1, demonstrated a moderate initial brain uptake and reasonable clearance from the brain in animal models. rsc.org Importantly, ex vivo autoradiography showed that this derivative selectively binds to Aβ plaques in brain sections from transgenic mice, highlighting its potential as a diagnostic tool for Alzheimer's disease. rsc.org

Table 3: Properties of a 99mTc-Labeled Phenylquinoxaline Derivative for Alzheimer's Imaging

| Compound | Initial Brain Uptake (%ID/g at 2 min) | Brain Clearance (Ratio of 2 min to 60 min uptake) | Target Application |

|---|---|---|---|

| 99mTc-BAT-C3-PQ-1 | Moderate | Reasonable | SPECT Imaging of Aβ Plaques |

Data from a study on the development of radiolabeled phenylquinoxaline derivatives for imaging in Alzheimer's disease. rsc.org

The neuroprotective properties of quinoxaline derivatives are also a subject of ongoing research, suggesting their potential therapeutic roles beyond diagnostics in combating neurological diseases. ijpsjournal.commdpi.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of quinoxaline (B1680401) derivatives. researchgate.netuctm.edu These calculations provide insights into the molecule's geometry and the distribution of its frontier molecular orbitals.

DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p), have been used to determine the optimized geometry of quinoxaline derivatives. researchgate.netuomphysics.net For similar structures, calculated bond lengths and angles have shown good correlation with experimental data obtained from X-ray diffraction. uctm.edu For instance, in a related quinoxaline-2,3-dione derivative, C=O bond lengths were calculated to be between 0.983 and 1.148 Å, and bond angles within the quinoxaline-2,3-dione fragment ranged from 117.40 to 122.61°, indicating a trigonal planar geometry. uctm.edu

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. conicet.gov.ar The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. For a series of related conjugated molecules, HOMO energies were found to range from -4.52 eV to -5.41 eV, while LUMO energies ranged from -0.92 eV to -2.61 eV. physchemres.org The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are key to understanding potential intermolecular interactions. conicet.gov.ar In many quinoxaline derivatives, the HOMO is typically distributed over the entire diphenylquinoxaline moiety, while the LUMO is often localized on the quinoxaline part due to its electron-withdrawing nature.

Table 1: Calculated Electronic Properties of a Series of Conjugated Molecules

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1 | -4.98 | -2.61 | 2.37 |

| 2 | -5.28 | -2.61 | 2.67 |

| 3 | -4.52 | -2.45 | 2.07 |

| 4 | -4.84 | -1.47 | 3.37 |

| T | -5.11 | -1.68 | 3.43 |

| TB | -5.41 | -1.38 | 4.03 |

| TPy | -4.57 | -0.92 | 3.65 |

Data sourced from a study on short-chain conjugated molecules and may not be specific to 2-Chloro-3-phenylquinoxaline but is illustrative of the types of values obtained for similar structures. physchemres.org

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the binding mechanisms of ligands to their protein targets.

Molecular docking studies have been instrumental in evaluating the binding affinity of this compound derivatives to various biological targets. For example, derivatives of this compound have been docked against the human thymidylate synthase (hTS) allosteric site. acs.orgnih.gov The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction. In one study, derivatives of 2,3-diphenylquinoxaline (B159395) showed binding energies ranging from -2.207 to -5.802 kcal/mol against α-glucosidase. d-nb.info Another study on different quinoxaline derivatives targeting the same enzyme reported a binding energy of -6.143 kcal/mol for the native ligand, acarbose. d-nb.info These studies often find a good correlation between the calculated binding affinities and the experimentally determined inhibitory concentrations (IC50 values). nih.gov

Table 2: Binding Affinities of Diphenylquinoxaline Derivatives against α-Glucosidase

| Derivative | Docking Score (kcal/mol) | IC50 (µM) |

|---|---|---|

| 7a | -5.690 | 154.8 ± 3.0 |

| 7b | -5.520 | 175.0 ± 5.9 |

| 7e | -5.802 | 110.6 ± 6.0 |

| 7o | -5.493 | 145.4 ± 5.0 |

| Acarbose (control) | -6.143 | 750.0 ± 10.5 |

Data from a study on diphenylquinoxaline-6-carbohydrazide hybrids. d-nb.infonih.gov

A crucial aspect of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are vital for the stability of the ligand-protein complex. For instance, in the docking of 2-oxo-3-phenylquinoxaline derivatives, the phenyl ring was found to occupy the S1 pocket of the active site, while the amino acid chain was positioned in the S2 pocket. rsc.org In studies involving other quinoxaline derivatives, specific residues like ILE-8, LYS-7, and PHE-15 have been identified as being involved in the binding interaction. nih.gov The inability of a compound to maintain interactions with these key residues can lead to low stability and affinity. nih.gov

Binding Affinity to Biological Targets

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the analysis of the conformational changes and stability of ligand-protein complexes.

MD simulations provide valuable information on the conformational stability of a molecule and its complexes. orgosolver.com The root-mean-square deviation (RMSD) is often calculated to assess the stability of the system over the simulation period. A stable system is indicated by the RMSD value reaching a plateau. researchgate.net For example, in a study of quinoxaline derivatives, MD simulations showed that the RMSD values of the ligand-protein complexes stabilized at around 0.3 nm. researchgate.net Conformational analysis helps in understanding the different spatial arrangements of a molecule that result from the rotation of single bonds. orgosolver.com The most stable conformation is typically the one with the lowest energy, where steric hindrance is minimized. orgosolver.com

Intermolecular Interactions (e.g., π-stacking, Hydrogen Bonding)

Detailed computational and molecular modeling studies specifically analyzing the intermolecular interactions, such as π-stacking and hydrogen bonding, for the compound this compound are not extensively available in the reviewed scientific literature.

While research on related quinoxaline derivatives provides insights into the types of interactions these structures can form, direct analysis of this compound is limited. For instance, studies on the crystal structure of similar compounds, like 2,3-diphenylquinoxaline and other derivatives, reveal the presence of C-H···π interactions and, in some cases, π-π stacking, which are crucial for the stability of their crystal lattices. researchgate.netiisc.ac.in In derivatives where the chlorine at the C-2 position is replaced by other functional groups, such as a prop-2-yn-1-yloxy group, both C—H⋯N hydrogen bonds and π-stacking interactions have been observed to form corrugated layers in the crystal structure. nih.govresearchgate.net Similarly, investigations into other classes of quinoxalines have identified various intermolecular forces, including N-H···O hydrogen bonds in aminonaphthoquinone derivatives. scielo.br

However, without specific crystallographic or molecular modeling data for this compound, a detailed quantitative description of its intermolecular bonding, including specific bond distances and energies for π-stacking or potential weak hydrogen bonds involving the chlorine atom or C-H groups, cannot be provided. Such analyses would be necessary to create accurate data tables of its interaction parameters.

Applications in Material Science and Optoelectronics

Quinoxaline (B1680401) Derivatives as Electron-Transporting Materials

Quinoxaline derivatives are recognized for their potential as electron-transporting materials (ETMs) in organic electronics. beilstein-journals.orgresearchgate.net The strong electron-withdrawing nature of the pyrazine (B50134) ring within the quinoxaline core facilitates efficient electron transport. case.edu This characteristic is crucial for the performance of various organic semiconductor devices where efficient charge transport is a fundamental requirement for their functionality. nih.gov

Several studies have highlighted the potential of quinoxaline derivatives as effective ETMs, demonstrating high electron mobility and efficient charge transfer capabilities. beilstein-journals.org For instance, derivatives of 2,3-diphenylquinoxaline (B159395) have been synthesized and incorporated into electron-transporting layers of organic light-emitting diodes (OLEDs), showcasing their utility in these applications. nycu.edu.twgoogle.com The ability to tune the electronic properties through structural modifications, such as the introduction of different substituents on the phenyl or quinoxaline rings, allows for the optimization of their electron-transporting characteristics for specific device architectures. soton.ac.uk

Use in Organic Light-Emitting Diodes (OLEDs)